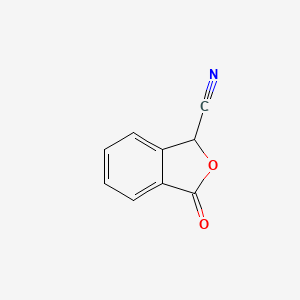

Cyanophthalide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-oxo-1H-2-benzofuran-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO2/c10-5-8-6-3-1-2-4-7(6)9(11)12-8/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIVIZQHTBRFTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(OC2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454560 | |

| Record name | cyanophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27613-27-0 | |

| Record name | cyanophthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-(3H)-isobenzofurnone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Cyanophthalide Solubility in DMF and Organic Solvents

Executive Summary

Cyanophthalide (5-Cyanophthalide; 1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is the critical pharmacophore intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) Citalopram and its enantiomer Escitalopram .

This guide addresses a common bottleneck in process chemistry: the solubility differential of this compound in polar aprotic solvents (DMF) versus protic solvents (Methanol) and non-polar aromatics (Toluene). While thermodynamic solubility data is sparse in public literature, this document synthesizes "operational solubility" limits derived from validated industrial purification workflows. It provides a causal explanation for solvent selection during alkylation and recrystallization steps.

Physicochemical Identity & Properties[1][2][3][4][5][6][7]

Before addressing solubility, the solid-state properties that dictate dissolution kinetics must be established.

| Property | Specification | Relevance to Solubility |

| Chemical Name | 5-Cyanophthalide | |

| CAS Number | 82104-74-3 | |

| Molecular Weight | 159.14 g/mol | Low MW facilitates dissolution in small polar solvents.[1][2] |

| Melting Point | 201–205 °C | High crystal lattice energy requires high thermal energy or high-dielectric solvents for disruption. |

| LogP | ~0.14 (at pH 5) | Amphiphilic nature; soluble in moderately polar organics but poor in water. |

| Key Functional Groups | Nitrile (-CN), Lactone (Cyclic Ester) | Nitrile: Strong dipole, interacts well with DMF/MeCN. Lactone: Susceptible to hydrolysis in basic aqueous media. |

Solubility Profile: DMF & Organic Solvents

Dimethylformamide (DMF): The Primary Solvent

DMF is the solvent of choice for the synthesis and initial purification of this compound.

-

Solubility Status: High / Freely Soluble (especially at >60°C).

-

Operational Limit: Process data indicates solubility exceeding 500 mg/mL at reflux temperatures (approx. 153°C).

-

Mechanistic Insight: The high dielectric constant of DMF (

) effectively solvates the polar nitrile group and the lactone ring. The lack of hydrogen bond donors in DMF prevents the "caging" effect seen in water, allowing for rapid dissolution of the crystalline lattice. -

Process Application: DMF is used to dissolve crude reaction mixtures, allowing for the filtration of insoluble inorganic salts (e.g., NaCl, inorganic catalysts) while keeping the this compound in solution.

Comparative Solvent Analysis

The following table summarizes the solubility behavior across the polarity spectrum, crucial for designing "solvent switch" purification steps.

| Solvent | Solubility Rating | Operational Context |

| DMF | High | Reaction medium; initial dissolution for purification.[3][4] |

| Acetonitrile | High | "Like-dissolves-like" (Nitrile-Nitrile interaction). Used in HPLC mobile phases.[4] |

| THF | Moderate/High | Used in Grignard reactions (Citalopram synthesis). |

| Toluene | Moderate (Temp.[5][6][7][4] Dependent) | Critical for Recrystallization. Soluble at reflux; precipitates upon cooling. |

| Methanol | Low/Slightly Soluble | Anti-Solvent. Used to wash crystals or induce precipitation from toluene residues. |

| Water | Very Low | ~0.9 mg/mL at 30°C. Used to wash away inorganic salts; product precipitates. |

Process Chemistry & Purification Workflows

The industrial utility of this compound relies on a specific "Solvent Switch" technique.[4] The molecule is synthesized in a high-solubility medium (like DMF or chlorinated solvents), then transferred to a medium with steep temperature-dependent solubility (Toluene/Methanol) for crystallization.[4]

The "Solvent Switch" Mechanism

-

Dissolution (DMF): Crude solid is fully dissolved in hot DMF to liberate trapped impurities.

-

Filtration: Insoluble impurities (charcoal, salts) are removed.

-

Distillation: DMF is removed (high BP makes this energy-intensive, often requiring vacuum).

-

Crystallization (Toluene/Methanol): The residue is taken up in hot Toluene. Upon cooling (and optional addition of Methanol), the pure this compound crystallizes out while organic impurities remain in the mother liquor.

Visualization of Purification Logic

The following diagram illustrates the standard industrial workflow for purifying this compound, highlighting the solubility transitions.

Caption: Figure 1. Industrial purification workflow utilizing the differential solubility of this compound in DMF (high) vs. Toluene/Methanol (temperature-dependent).

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility curves for your specific solvent lots.

-

Preparation: Weigh 100 mg of 5-Cyanophthalide into a 4 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., DMF) in 100

L increments at 25°C. -

Equilibration: Vortex for 5 minutes after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution).

-

Calculation: Solubility (mg/mL) = 100 mg / Volume Added (mL).

-

-

Temperature Stress: If insoluble at 25°C, heat to 60°C and repeat addition.

Protocol B: Purification via DMF/Toluene Switch

Based on validated patent methodologies [1, 4].

-

Dissolution: Suspend 100 g of crude 5-Cyanophthalide in 200 mL of DMF .

-

Reflux: Heat the mixture to reflux (~153°C) until fully dissolved.

-

Carbon Treatment: Add 0.5 g activated charcoal; stir for 1 hour to absorb color impurities.

-

Filtration: Filter hot through a Celite pad to remove charcoal and insolubles. Wash the pad with 20 mL hot DMF.

-

Concentration: Distill off the DMF completely under reduced pressure (vacuum).

-

Note: DMF has a high boiling point; ensure vacuum is sufficient to keep pot temperature below degradation limits (<100°C recommended).

-

-

Crystallization:

-

Add 150 mL Toluene to the residue.

-

Heat to 60–80°C to dissolve the residue.

-

Cool slowly to 10–15°C.

-

(Optional) Add 25 mL Methanol as an anti-solvent wash during filtration.

-

-

Isolation: Filter the white crystalline solid and dry in vacuo.

Safety & Stability in DMF

While DMF is an excellent solvent, two critical risks must be managed:

-

Hydrolysis Risk: DMF is hygroscopic. At high temperatures, any water present in the DMF can attack the lactone ring of this compound, opening it to form the corresponding hydroxy-acid or amide impurities.

-

Mitigation: Use anhydrous DMF and store under nitrogen.

-

-

Thermal Decomposition: Prolonged heating of DMF >100°C can release dimethylamine, which is basic. Basic conditions can degrade the lactone ring.

-

Mitigation: Minimize hold times at reflux; use vacuum distillation to lower processing temperatures.

-

References

- Google Patents.Process for the preparation of 5-cyanophthalide (EP1140886B1).

Sources

- 1. cionpharma.com [cionpharma.com]

- 2. Dip Chem Industries | API/INTERMEDIATES | 5-Cyanophthalide [pharma-india.com]

- 3. scribd.com [scribd.com]

- 4. myexperiment.org [myexperiment.org]

- 5. Page loading... [wap.guidechem.com]

- 6. echemi.com [echemi.com]

- 7. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

The Isomeric World of Cyanophthalides: A Technical Guide to Their Synthesis and Divergent Reactivity

For Immediate Release

[City, State] – February 9, 2026 – In the intricate landscape of organic synthesis, the phthalide scaffold holds a position of significant importance, serving as a cornerstone for a multitude of pharmacologically active compounds and functional materials. The introduction of a cyano group onto this bicyclic lactone framework gives rise to a family of cyanophthalide isomers, each possessing a unique electronic and steric profile that dictates its reactivity and synthetic potential. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delves into the synthesis and comparative reactivity of this compound isomers, offering insights into their behavior in key organic transformations and providing a roadmap for their strategic utilization in the synthesis of complex molecular architectures.

Introduction: The Significance of the this compound Core

Cyanophthalides are a class of organic compounds characterized by a fused γ-butyrolactone and benzene ring system, with a nitrile (-C≡N) group appended to the aromatic portion. The position of this strongly electron-withdrawing group profoundly influences the electron density distribution within the molecule, thereby modulating the reactivity of both the lactone and the aromatic ring. While 5-cyanophthalide has been extensively studied due to its role as a key intermediate in the synthesis of the multi-billion dollar antidepressant, citalopram[1][2][3], a comprehensive understanding of the reactivity profiles of its isomers remains a largely unexplored frontier. This guide aims to bridge that gap by providing a comparative analysis of the synthesis and reactivity of various this compound isomers, empowering chemists to harness their unique properties for innovative synthetic strategies.

Synthesis of this compound Isomers: A Tale of Varied Approaches

The synthetic routes to this compound isomers are as diverse as their reactivity. The most well-documented synthesis is that of 5-cyanophthalide , which typically commences from the readily available 5-carboxyphthalide[1][2][3][4][5][6].

Established Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide

A robust and widely employed method involves a two-step sequence starting from 5-carboxyphthalide. The carboxylic acid is first converted to a primary amide, which is then dehydrated to afford the nitrile.

Step 1: Amide Formation: 5-Carboxyphthalide is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to form the corresponding acyl chloride. This highly reactive intermediate is then reacted with ammonia to yield 5-(aminocarbonyl)phthalide.

Step 2: Dehydration: The resulting amide is subjected to dehydration using a variety of reagents, with thionyl chloride or phosphorus oxychloride being common choices, to furnish 5-cyanophthalide in good yields[1].

Experimental Protocol: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide [1][3]

Part A: Synthesis of 5-(Aminocarbonyl)phthalide

-

To a stirred suspension of 5-carboxyphthalide (1.0 eq) in a suitable solvent (e.g., toluene), add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.2 eq) to the mixture at room temperature.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone) and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.

-

Stir the mixture for 1-2 hours at room temperature.

-

Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain 5-(aminocarbonyl)phthalide.

Part B: Synthesis of 5-Cyanophthalide

-

To a stirred suspension of 5-(aminocarbonyl)phthalide (1.0 eq) in a suitable solvent (e.g., sulfolane or acetonitrile), add a dehydrating agent such as thionyl chloride (1.5 eq)[5].

-

Heat the reaction mixture to a high temperature (e.g., 135 °C) and maintain for several hours until the reaction is complete (monitored by TLC)[5].

-

Cool the reaction mixture and pour it into ice-water.

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., acetic acid) to afford pure 5-cyanophthalide[3].

Synthesis of 3-Cyanophthalide via Rearrangement

The synthesis of 3-cyanophthalide (3-cyanoisobenzofuran-1(3H)-one) presents a different synthetic challenge. A notable approach involves the rearrangement of a 3-isocyanoisobenzofuran-1(3H)-one intermediate. This method is particularly advantageous as it circumvents the use of highly toxic cyanide reagents.

General Strategies for Other Isomers (4-, 6-, and 7-Cyanophthalide)

While specific literature on the synthesis of 4-, 6-, and 7-cyanophthalide is scarce, their preparation can be envisioned through established synthetic methodologies, primarily starting from the corresponding carboxyphthalide or aminophthalide isomers.

-

From Carboxyphthalides: Similar to the synthesis of 5-cyanophthalide, the 4-, 6-, and 7-carboxyphthalide isomers can be converted to their respective cyanophthalides via the amide formation and subsequent dehydration sequence. The synthesis of these carboxyphthalide precursors is a key challenge, often involving multi-step sequences starting from appropriately substituted phthalic acids or other benzene derivatives[4]. For instance, the catalytic hydrogenation of trimellitic acid is known to produce a mixture of 5- and 6-carboxyphthalides[7].

-

From Aminophthalides via the Sandmeyer Reaction: The Sandmeyer reaction provides a classical and powerful method for the introduction of a cyano group onto an aromatic ring[8]. If the corresponding aminophthalide isomers are accessible, they can be diazotized with nitrous acid followed by treatment with a copper(I) cyanide salt to yield the desired this compound isomer.

Comparative Reactivity Profile: The Influence of the Cyano Group's Position

The reactivity of this compound isomers is a direct consequence of the interplay between the electron-withdrawing nature of the cyano group and its position on the aromatic ring. This influences the electrophilicity of the lactone carbonyl carbon and the susceptibility of the aromatic ring to nucleophilic attack.

Nucleophilic Addition to the Lactone Carbonyl

The lactone carbonyl group is a key site for nucleophilic attack. The electron-withdrawing cyano group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles.

-

Electronic Effects: The magnitude of this activation depends on the position of the cyano group. Isomers with the cyano group at the 4- and 6-positions are expected to experience a stronger electron-withdrawing effect on the carbonyl carbon through resonance, leading to enhanced reactivity towards nucleophiles compared to the 5- and 7-isomers where the effect is primarily inductive. The 3-cyanophthalide isomer, with the cyano group directly attached to the stereocenter bearing the lactone oxygen, will exhibit a unique reactivity profile governed by both strong inductive effects and steric considerations.

| Isomer | Expected Relative Reactivity Towards Nucleophiles | Primary Electronic Effect on Carbonyl |

| 4-Cyanophthalide | High | Resonance + Inductive |

| 6-Cyanophthalide | High | Resonance + Inductive |

| 5-Cyanophthalide | Moderate | Inductive |

| 7-Cyanophthalide | Moderate | Inductive |

| 3-Cyanophthalide | Unique (likely high) | Strong Inductive |

Table 1: Predicted Relative Reactivity of this compound Isomers in Nucleophilic Addition.

A prime example of this reactivity is the addition of Grignard reagents to 5-cyanophthalide, a key step in the synthesis of citalopram[2]. The reaction proceeds via nucleophilic attack of the Grignard reagent on the lactone carbonyl.

Cycloaddition Reactions

While less explored, the double bond within the furanone ring of the phthalide system can potentially participate in cycloaddition reactions. The electronic nature of the dienophile or dipolarophile will be crucial in determining the feasibility and outcome of such reactions. The electron-deficient nature of the aromatic ring in cyanophthalides might also open avenues for inverse-electron-demand cycloadditions. Further research in this area could unveil novel synthetic pathways to complex polycyclic systems.

Rearrangement Reactions

As demonstrated in the synthesis of 3-cyanophthalide, rearrangement reactions can be a powerful tool in the chemistry of these isomers. The inherent strain and electronic properties of the phthalide ring system can be exploited to trigger skeletal reorganizations, leading to the formation of new carbocyclic and heterocyclic frameworks. The position of the cyano group will undoubtedly influence the migratory aptitude of adjacent groups and the overall course of such rearrangements.

Conclusion and Future Perspectives

The this compound isomers represent a fascinating and underexplored area of organic synthesis. While the chemistry of 5-cyanophthalide is well-established due to its pharmaceutical importance, a deeper understanding of the reactivity of its isomers is crucial for unlocking their full synthetic potential. This guide has provided an overview of the known synthetic methods and a predictive framework for the comparative reactivity of these isomers based on fundamental electronic and steric principles.

Future research should focus on the development of efficient and scalable syntheses for the less-explored 4-, 6-, and 7-cyanophthalide isomers. A systematic investigation into their reactivity in a range of organic transformations, including nucleophilic additions, cycloadditions, and rearrangements, will undoubtedly lead to the discovery of novel synthetic methodologies and the creation of new molecular entities with potential applications in medicinal chemistry and materials science. The insights gained from such studies will not only expand our understanding of phthalide chemistry but also pave the way for the development of innovative and efficient synthetic strategies for years to come.

References

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide.

-

PrepChem.com. (n.d.). Synthesis of 7-hydroxy-3-methoxy-phthalide. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-carboxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US20030009038A1 - Process for the preparation of 5-carboxyphthalide.

-

myExperiment. (n.d.). Process for the preparation of 5-Cyanophthalide and intermediates useful therein. Retrieved from [Link]

- Google Patents. (n.d.). WO2001032643A1 - Method for the preparation of 5-carboxyphthalide.

-

Organic Syntheses. (n.d.). Phthalide. Retrieved from [Link]

-

Chemguide. (n.d.). Nucleophilic substitution - halogenoalkanes and cyanide ions. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of phthalic acid derivatives via Pd-catalyzed alkoxycarbonylation of aromatic C–H bonds with alkyl chloroformates. Retrieved from [Link]

-

Rinner Group. (n.d.). Total Synthesis of 7-Deoxypancratistatin-1-carboxaldehyde and Carboxylic Acid via Solvent-Free Intramolecular Aziridine Opening. Retrieved from [Link]

-

Indian Patents. (n.d.). Process For The Preparation Of 5 this compound Starting Form 5 Carboxyphthalide. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US6888009B2 - Method for the preparation of 5-carboxyphthalide.

- Google Patents. (n.d.). WO2006090409A1 - An improved process for the preparation of 5 - carboxyphthalide.

-

Scribd. (n.d.). 5 this compound.manuscript. Retrieved from [Link]

Sources

- 1. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 2. Process For The Preparation Of 5 this compound Starting Form 5 [quickcompany.in]

- 3. scribd.com [scribd.com]

- 4. US20030009038A1 - Process for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 5. myexperiment.org [myexperiment.org]

- 6. WO2001032643A1 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 7. US6888009B2 - Method for the preparation of 5-carboxyphthalide - Google Patents [patents.google.com]

- 8. Sandmeyer Reaction [organic-chemistry.org]

Technical Guide: 5-Cyanophthalide Safety & Handling for Research Applications

Executive Summary & Chemical Identity

5-Cyanophthalide (CAS 82104-74-3) is a critical heterocyclic building block, primarily utilized as the distinct pharmacophore precursor in the synthesis of the selective serotonin reuptake inhibitors (SSRIs) Citalopram and Escitalopram .

For researchers, the primary safety challenge lies not in high acute lethality, but in the compound's functional group chemistry. As an aromatic nitrile fused to a lactone ring, it presents specific compatibility risks—particularly hydrolysis under acidic or basic conditions which can compromise containment or yield toxic byproducts. This guide moves beyond standard MSDS reporting to provide a functional safety framework for laboratory manipulation.

Table 1: Physicochemical Constants

| Property | Value | Context for Researchers |

| CAS Number | 82104-74-3 | Primary identifier for inventory/regulatory tracking. |

| Formula | C₉H₅NO₂ | MW: 159.14 g/mol . |

| Appearance | White to pale yellow crystalline powder | Discoloration indicates oxidation or hydrolysis impurities (e.g., terephthalic acid derivatives). |

| Melting Point | 201–205 °C | High thermal stability; suitable for high-temp reactions without immediate degradation. |

| Solubility | Soluble in DMSO, DMF; Slightly soluble in |

A Comprehensive Technical Guide to the Physical Properties of 5-Cyano-1-oxo-1,3-dihydroisobenzofuran

Foreword: Understanding the "Why" Behind the Properties

To the researchers, scientists, and drug development professionals who will utilize this guide, welcome. 5-Cyano-1-oxo-1,3-dihydroisobenzofuran, more commonly known in the field as 5-cyanophthalide, is not merely another organic molecule. It is a pivotal building block, a key intermediate in the synthesis of widely used selective serotonin reuptake inhibitors (SSRIs) such as Citalopram and Escitalopram.[1][2] The physical properties of this intermediate are not just academic data points; they are critical process parameters that directly influence the purity, yield, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This document is structured not as a rigid data sheet, but as a narrative guide. My objective is to move beyond simply listing properties and to delve into the causality behind the experimental choices we make in the laboratory. We will explore how each physical characteristic is measured and, more importantly, why its precise determination is fundamental to successful drug development and manufacturing. This is a self-validating system of protocols and understanding, designed to ensure reproducibility and robustness in your own applications.

Core Molecular and Physical Identity

5-Cyanophthalide is a crystalline solid whose identity and fundamental properties form the baseline for all further characterization.[3] Establishing a clear and confirmed profile for incoming material is the first step in any validatable manufacturing process.

Synonyms: 5-Cyanophthalide, 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile, 5-Cyano-3H-isobenzofuranone.[1] CAS Number: 82104-74-3.[3] Molecular Formula: C₉H₅NO₂.[3] Molecular Weight: 159.14 g/mol .[3]

Summary of Key Physical Parameters

The following table summarizes the essential physical properties of 5-cyanophthalide, compiled from various validated sources. These parameters are the first checkpoint for material identification and are crucial for process design, particularly for operations like reaction kinetics, solvent selection, and thermal management.

| Property | Value | Source(s) |

| Appearance | White to off-white or pale yellow crystalline powder/solid. | [3][4] |

| Melting Point | 201 - 205 °C | [3][5] |

| Boiling Point | ~407.5 °C (Predicted, at 760 mmHg) | [5] |

| Density | ~1.36 - 1.4 g/cm³ (Predicted) | [5] |

| Purity | ≥ 98% (by HPLC) | [3][6] |

Thermal Properties: The Gateway to Process Safety and Stability

The thermal behavior of a pharmaceutical intermediate is a critical determinant of its stability, storage conditions, and safety during processing. Differential Scanning Calorimetry (DSC) is the gold-standard technique for this assessment.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point is a sharp, well-defined thermal transition that serves as a robust indicator of purity. For a crystalline compound like 5-cyanophthalide, a broad melting range is often indicative of impurities, which can have deleterious effects on subsequent reaction steps. The reported melting point is consistently in the 201-205 °C range.[3][6]

Expert Insight: We don't just measure the melting point for identification. In process chemistry, the energy required for this phase change (the enthalpy of fusion, ΔHfus) is vital for calculating the heat duty required during operations like melt crystallization or to understand potential thermal runaway risks in a reaction. A sharp endotherm on the DSC thermogram is a hallmark of a high-purity crystalline material.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards like indium (Tm = 156.6 °C).[7]

-

Sample Preparation: Accurately weigh 2-5 mg of 5-cyanophthalide into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Heat the sample at a controlled rate, typically 10 °C/min, under a nitrogen purge (50 mL/min) from ambient temperature to approximately 250 °C.

-

Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak. The instrument software will also calculate the enthalpy of fusion (ΔHfus) by integrating the peak area.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile: The Foundation of Reaction and Purification

Solubility dictates the choice of solvents for both reaction and purification (e.g., crystallization). Understanding this profile is essential for developing a scalable and efficient process. An inefficient solvent choice can lead to low yields, difficult isolations, and the introduction of impurities.

Expert Insight: The high solubility in an aprotic polar solvent like DMF is a key processing characteristic.[6][8] This allows for the creation of concentrated reaction mixtures. Conversely, its slight solubility in methanol provides an excellent system for recrystallization. A typical purification protocol involves dissolving the crude product in a minimal amount of hot DMF or another suitable solvent, followed by the addition of an anti-solvent like methanol or water to induce crystallization of the pure compound, leaving impurities behind in the mother liquor.[8]

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an unambiguous fingerprint of the molecule's structure. For a pharmaceutical intermediate, this is a non-negotiable aspect of quality control, confirming that the correct molecule has been synthesized before it proceeds to the next, often costly, API-forming step.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The spectrum of 5-cyanophthalide shows characteristic vibrations that directly correspond to its structure.

| Wavenumber (cm⁻¹) | Assignment | Significance |

| 2231 | C≡N Stretch | Confirms the presence of the critical cyano group. |

| 1757 | C=O Stretch (Lactone) | Confirms the carbonyl of the five-membered lactone ring. |

| 3111, 3091 | C-H Stretch (Aromatic) | Indicates the aromatic nature of the benzene ring. |

| 1679, 1620 | C=C Stretch (Aromatic) | Further confirmation of the aromatic ring structure. |

| Data sourced from a manuscript on a novel polymorph of 5-cyanophthalide.[8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR):

-

~ 5.5 ppm (singlet, 2H): This signal is characteristic of the two methylene protons (-CH₂-) in the lactone ring. Their chemical equivalence results in a singlet.

-

~ 7.9 - 8.3 ppm (multiplet, 3H): These signals correspond to the three protons on the aromatic ring. The electron-withdrawing effects of the cyano and carbonyl groups will shift these protons downfield. The specific splitting pattern (e.g., doublets, doublet of doublets) will depend on their coupling with each other.

-

-

¹³C NMR (Carbon NMR):

-

~ 70 ppm: Expected for the methylene carbon (-CH₂-).

-

~ 118 ppm: Expected for the cyano carbon (-C≡N).

-

~ 125-150 ppm: A series of signals corresponding to the six carbons of the aromatic ring.

-

~ 170 ppm: Expected for the carbonyl carbon (-C=O) of the lactone.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 5-cyanophthalide (C₉H₅NO₂), the expected exact mass is 159.03 Da. High-resolution mass spectrometry (HRMS) would confirm the elemental composition. The molecular ion peak [M]⁺ would be observed at m/z = 159. Likely fragmentation in the mass spectrometer would involve the loss of carbon monoxide (CO, 28 Da) from the lactone ring, resulting in a significant fragment ion at m/z = 131.

Crystalline Structure by X-ray Diffraction (XRD)

The specific solid-state form (polymorphism) of a pharmaceutical intermediate can significantly impact its physical properties, including solubility, stability, and flowability. X-ray diffraction is the definitive technique for identifying the crystalline form. A specific polymorph, designated Form A, has been characterized.[8]

Expert Insight: The discovery of different polymorphs is a critical risk assessment activity in drug development. An uncontrolled change in polymorphic form during manufacturing could alter the intermediate's reactivity or solubility, leading to process failure or batch-to-batch inconsistency. Therefore, XRD is used not just for initial characterization but also for routine quality control to ensure the same crystalline form is being produced consistently.

The characterized polymorph (Form A) of 5-cyanophthalide exhibits the following characteristic peaks in its X-ray powder diffraction pattern, expressed as 2θ angles:

| 2θ Angle (°) | Relative Intensity (%) |

| 6.3 | 48.95 |

| 12.3 | 100.00 |

| 14.8 | 34.47 |

| 18.3 | 40.37 |

| 24.8 | 64.87 |

| 26.0 | 42.02 |

| 27.2 | 29.56 |

| 28.5 | 35.65 |

| Data represents a partial list of key peaks.[8] |

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Purity is arguably the most critical physical property for a pharmaceutical intermediate. HPLC is the industry-standard method for quantifying the purity of 5-cyanophthalide and detecting any process-related impurities.

Expert Insight: A robust HPLC method is the cornerstone of quality control. It must be specific enough to separate the main compound from its starting materials, by-products, and degradation products. The method described below is a validated approach for ensuring the high purity (typically >99.5%) required for cGMP (Good Manufacturing Practice) production.[8]

Experimental Protocol: HPLC Purity Analysis

-

Mobile Phase Preparation: Prepare an aqueous phase by acidifying HPLC-grade water to pH 2.5 with orthophosphoric acid. The mobile phase consists of a mixture of this aqueous phase and acetonitrile. A typical ratio is 500:410 (v/v) aqueous to acetonitrile. Filter the final mobile phase through a 0.45 µm filter and degas by sonication.

-

Standard Preparation: Accurately prepare a standard solution of 5-cyanophthalide reference standard in a suitable diluent (e.g., acetonitrile) to a known concentration (e.g., 20 mg/10 mL).

-

Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Flow Rate: 1.2 mL/minute.

-

Detection: UV at 239 nm.

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

-

-

Data Analysis: The purity is calculated based on the area percent of the main 5-cyanophthalide peak relative to the total area of all peaks in the chromatogram.

Caption: Standard Workflow for HPLC Purity Analysis.

Conclusion: An Integrated Approach to Quality

The physical properties of 5-cyano-1-oxo-1,3-dihydroisobenzofuran are a suite of interconnected parameters that together define its quality, stability, and suitability for pharmaceutical manufacturing. From its melting point and solubility to its unique spectroscopic and crystallographic fingerprints, each characteristic provides a vital piece of the puzzle. A thorough understanding and rigorous experimental determination of these properties, as outlined in this guide, are essential for ensuring the consistent production of this critical intermediate and, by extension, the quality of the life-saving medicines derived from it.

References

-

Lundbeck, H. (2000). METHOD FOR THE PREPARATION OF 5-CYANOPHTHALIDE. (WO/2000/044738). World Intellectual Property Organization. [Link]

-

Pathy, K. S., Shetty, S., Paleria, V., & Gondalia, D. P. (n.d.). Novel polymorph of 5-cyanopthalide high purity intermediate for the preparation of citalopram and escitalopram. myExperiment. Retrieved February 7, 2026, from [Link]

-

Chemsrc. (n.d.). CAS#:82104-74-3 | 1-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. Retrieved February 7, 2026, from [Link]

- Petersen, H. (2002). Method for the preparation of 5-cyanophthalide. (US 2002/0019546 A1).

-

Dip Chem Industries. (n.d.). API/INTERMEDIATES | 5-Cyanophthalide. Retrieved February 7, 2026, from [Link]

- Finapharm. (2003). Process for the preparation of 5-cyanophthalide and intermediates useful therein. (EP1321464A1).

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved February 7, 2026, from [Link]

-

TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved February 7, 2026, from [Link]

Sources

- 1. 5-Cyanophthalide | 82104-74-3 Supplier in India [punagri.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. 5-Cyanophthalide Properties, Synthesis, Application | Jay Finechem [jayfinechem.com]

- 5. cionpharma.com [cionpharma.com]

- 6. 5-Cyanophthalide | 82104-74-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. myexperiment.org [myexperiment.org]

- 8. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

Cyanophthalide: Structural Reactivity, Analysis, and pKa Implications in API Synthesis

Topic: Cyanophthalide Functional Group Analysis and pKa Values Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is a critical pharmacophore in the synthesis of selective serotonin reuptake inhibitors (SSRIs), most notably Citalopram and Escitalopram .[1] Its structural duality—possessing both a strained lactone ring and an electron-withdrawing nitrile group—creates a unique reactivity profile.

This guide moves beyond standard characterization to address the "hidden" acidity of the benzylic C3 position, a parameter often overlooked but vital for optimizing organometallic transformations (e.g., Grignard additions). We provide validated analytical protocols (HPLC/IR) and a mechanistic breakdown of how pKa influences synthetic yield.

Structural Chemistry & Electronic Profile

The Scaffold

The 5-cyanophthalide molecule consists of a benzene ring fused to a

The "Hidden" Acid: C3-Benzylic Protons

While 5-cyanophthalide lacks a traditional protic functional group (like -OH or -COOH), it possesses carbon acidity at the C3 position (the methylene group adjacent to the lactone oxygen).

-

pKa Estimation: The pKa of the C3 protons in unsubstituted phthalide is approximately 19–20 (in DMSO). The 5-cyano group stabilizes the conjugate base (enolate) via inductive electron withdrawal, likely lowering the pKa to the 17–18 range.

-

Synthetic Consequence: In the presence of strong bases or nucleophiles (e.g., Grignard reagents used in Citalopram synthesis), these protons are liable to deprotonation. This competes with the desired nucleophilic attack at the carbonyl carbon, potentially leading to side reactions or polymerization.

Figure 1: Functional group interplay in 5-cyanophthalide. The nitrile group enhances the acidity of the C3 proton, creating a competing pathway for strong bases.

Analytical Characterization Protocols

Reliable identification requires a multi-modal approach. The following protocols are designed for self-validation in a QC or R&D setting.

Validated HPLC Purity Method

This method separates 5-cyanophthalide from common impurities (e.g., 5-carboxyphthalide, amide intermediates).

-

Mobile Phase:

-

Solvent A: 0.05M Phosphate Buffer (pH 2.5)

-

Solvent B: Acetonitrile (ACN)

-

Ratio: 55:45 (Isocratic)

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 239 nm (Absorption maximum for the this compound chromophore)[1]

-

Temperature: 30°C

-

Injection Volume: 20 µL

-

Retention Time: ~6–8 minutes (varies by column brand)

Self-Validation Check:

-

System Suitability: Tailing factor must be < 1.5.

-

Linearity: Standard curve

across 50–150% of target concentration.

Spectroscopic Fingerprint (IR & NMR)

| Technique | Functional Group | Characteristic Signal | Structural Insight |

| FT-IR | C | 2231 cm⁻¹ | Sharp, distinct peak confirming nitrile integrity. |

| FT-IR | Lactone C=O | 1757 cm⁻¹ | High frequency due to ring strain (typical esters ~1735). |

| FT-IR | C-H (Aromatic) | 3111, 3091 cm⁻¹ | Diagnostic of the benzene ring.[1] |

| ¹H NMR | C3-H (Methylene) | Singlet; shift indicates benzylic + ether environment. | |

| ¹H NMR | Ar-H (C4, C6, C7) | Aromatic pattern affected by CN electron withdrawal. |

Synthetic Utility: The Grignard Challenge

The primary industrial application of 5-cyanophthalide is the synthesis of Citalopram.[2] This reaction highlights the importance of the pKa/reactivity balance.

The Mechanism

The transformation involves a double Grignard addition .

-

Step 1: 4-Fluorophenylmagnesium bromide attacks the lactone carbonyl (electrophile).

-

Step 2: The hemiacetal opens to a ketone.

-

Step 3: A second Grignard reagent [3-(dimethylamino)propylmagnesium chloride] attacks the ketone.[3]

-

Step 4: Acid-mediated ring closure forms the dihydroisobenzofuran core.

Critical Control Point: Temperature & pKa

Because the C3 protons are acidic (pKa ~18), the Grignard reagent (a strong base) can deprotonate C3 instead of attacking the carbonyl if the temperature is too high.

-

Protocol Adjustment: The first Grignard addition must be performed at low temperature (-5°C to 0°C ) to favor kinetic nucleophilic attack over thermodynamic deprotonation.

Figure 2: Reaction pathway for Citalopram synthesis. Note the competing side reaction driven by the acidity of the 5-cyanophthalide substrate.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24883516, 5-Cyanophthalide. Retrieved from [Link]

-

Bordwell, F. G. (1988).[4] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research. (Context for pKa estimation of benzylic/lactone systems). Retrieved from [Link]

-

Lundbeck A/S. (2002). Method for the preparation of 5-cyanophthalide. European Patent EP1140886B1.[5] Retrieved from

-

Bigler, A., et al. (1977).[1] Quantitative structure-activity relationship in a series of selective 5-HT uptake inhibitors. European Journal of Medicinal Chemistry. (Foundational chemistry for Citalopram).[6]

Sources

- 1. scribd.com [scribd.com]

- 2. myexperiment.org [myexperiment.org]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Phthalic acid - Wikipedia [en.wikipedia.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. Process For Preparation Of 5 this compound (Intermediate Of [quickcompany.in]

Methodological & Application

One-pot synthesis protocols for 5-cyanophthalide production

Application Note: Advanced One-Pot Synthesis Strategies for 5-Cyanophthalide

Executive Summary

5-Cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) is the critical pharmacophore precursor for the blockbuster antidepressant Citalopram and its eutomer Escitalopram . The efficiency of Citalopram production is directly rate-limited by the purity and cost of 5-cyanophthalide.

Historically, synthesis involved the Rosenmund-von Braun reaction using stoichiometric Copper(I) Cyanide (CuCN) at high temperatures—a method plagued by difficult workups and heavy metal waste.

This Application Note details two superior One-Pot Protocols that define modern industrial standards:

-

The Precision Route: Palladium-catalyzed cyanation using non-toxic cyanide sources (Ferrocyanides).[1]

-

The Economic Route: Telescoped chlorination-amidation-dehydration starting from 5-carboxyphthalide.[2]

Protocol A: Palladium-Catalyzed Cyanation (The "Green" Catalytic Route)

Context: This protocol utilizes the high chemoselectivity of Palladium (Pd) catalysts to convert 5-bromophthalide to 5-cyanophthalide. Unlike traditional methods using toxic NaCN or Zn(CN)₂, this protocol highlights the use of Potassium Ferrocyanide (K₄[Fe(CN)₆]) , a non-toxic, bench-stable cyanide source.

Mechanistic Insight

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The slow release of cyanide ions from the ferrocyanide complex prevents catalyst poisoning—a common failure mode in Pd-catalyzed cyanation.

Experimental Protocol

Reagents:

-

5-Bromophthalide (1.0 equiv)

-

Pd(OAc)₂ (1-2 mol%)

-

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos

-

Solvent: DMAc (N,N-Dimethylacetamide) or NMP

Step-by-Step Methodology:

-

Inertion: Charge a dry reaction vessel with 5-bromophthalide (e.g., 100 mmol), K₄[Fe(CN)₆]·3H₂O (25 mmol), and Na₂CO₃ (100 mmol). Purge with Nitrogen (N₂) for 15 minutes.

-

Catalyst Addition: Add Pd(OAc)₂ and dppf under N₂ flow.

-

Solvation: Add degassed DMAc. Note: Oxygen exclusion is critical to prevent Pd-black precipitation.

-

Reaction: Heat the mixture to 120°C for 4–6 hours. Monitor by HPLC until 5-bromophthalide is <0.5%.

-

Workup (One-Pot Quench): Cool to room temperature. Dilute with water/ethyl acetate. Filter through Celite to remove iron salts.

-

Isolation: Separate organic layer, wash with brine, dry over MgSO₄, and concentrate. Recrystallize from Toluene/Methanol.

Expected Yield: 90–95% Purity: >99% (HPLC)

Visualization: Catalytic Cycle

Figure 1: Catalytic cycle for the cyanation of 5-bromophthalide using Pd(0) and Ferrocyanide.

Protocol B: Telescoped Dehydrative Cyanation (The Economic Route)

Context: This method avoids expensive metal catalysts entirely. It converts 5-carboxyphthalide (a cheaper starting material) directly to the nitrile in a single reactor. The challenge is performing the acid chloride formation, amidation, and dehydration without isolating the unstable intermediates.

Mechanistic Insight

The "One-Pot" nature relies on the dual role of Thionyl Chloride (SOCl₂): it acts first as a chlorinating agent to form the acid chloride and later (often with the aid of sulfolane or high heat) as a dehydrating agent to convert the intermediate amide into the nitrile.

Experimental Protocol

Reagents:

-

5-Carboxyphthalide (1.0 equiv)

-

Thionyl Chloride (SOCl₂) (1.5 - 3.0 equiv)

-

Ammonia (Gas or dissolved in solvent) or Sulfonamide

-

Solvent: Sulfolane or Toluene (High boiling point required)

Step-by-Step Methodology:

-

Activation: Suspend 5-carboxyphthalide in Sulfolane. Add SOCl₂ dropwise at 25°C.

-

Chlorination: Heat to 80°C for 2 hours. The suspension clears as 5-chlorocarbonylphthalide forms.

-

Critical Control: Remove excess SOCl₂ via vacuum distillation if using Ammonia gas in the next step to avoid violent reaction.

-

-

Amidation: Cool to 10°C. Introduce anhydrous Ammonia gas or add a sulfonamide (e.g., benzenesulfonamide). Stir for 1 hour to form 5-carbamoylphthalide (Amide).

-

Dehydration: Heat the mixture to 130–140°C . If using sulfonamide, the dehydration happens spontaneously. If using ammonia, a second addition of SOCl₂ or POCl₃ may be required to drive dehydration.

-

Quench: Pour reaction mixture into ice water.

-

Isolation: The product precipitates as a solid. Filter, wash with water, and dry.

Expected Yield: 80–85% Purity: 95–98% (Requires recrystallization)

Visualization: Process Workflow

Figure 2: Telescoped one-pot synthesis flow from 5-carboxyphthalide.

Comparative Analysis

| Feature | Protocol A (Pd-Catalyzed) | Protocol B (Chemical Transformation) |

| Starting Material | 5-Bromophthalide | 5-Carboxyphthalide |

| Reagent Cost | High (Pd Catalyst) | Low (SOCl₂, NH₃) |

| Yield | High (90–95%) | Moderate (80–85%) |

| Safety Profile | Excellent (Non-toxic cyanide source) | Moderate (Corrosive SOCl₂, High Temp) |

| Purification | Minimal (Filtration/Wash) | Moderate (Recrystallization often needed) |

| Industrial Use | High Value / GMP Pharma | Generic / Bulk Manufacturing |

References

-

Palladium-Catalyzed Cyanation using K₄[Fe(CN)

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications.[2]

-

-

One-Pot Synthesis from 5-Carboxyphthalide (Patent)

-

Dall'Asta, L., et al. (2001). Process for the preparation of 5-cyanophthalide. European Patent EP1321464A1.[6]

-

-

Industrial Citalopram Synthesis Overview

- Rao, K., et al. (2010). Improved Process for the Preparation of Citalopram Hydrobromide. Organic Process Research & Development.

-

Zn(CN)

- Tschaen, D. M., et al. (1995). An Improved Synthesis of 5-Cyanophthalide. Journal of Organic Chemistry.

Sources

- 1. Process for synthesizing 5-cyanophthalide - Eureka | Patsnap [eureka.patsnap.com]

- 2. EP1321464A1 - Process for the preparation of 5-cyanophthalide and intermediates useful therein - Google Patents [patents.google.com]

- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. thieme-connect.de [thieme-connect.de]

- 6. myexperiment.org [myexperiment.org]

Application Note: 3-Cyanophthalide in Formal [4+2] Cycloadditions (Kraus Annulation)

This Application Note provides a comprehensive technical guide on the use of 3-cyanophthalide in organic synthesis.

Executive Summary & Technical Clarification:

While the user prompt refers to 3-cyanophthalide as a "dienophile," it is critical to clarify its mechanistic role to ensure scientific accuracy. In its primary application—the Kraus Annulation —3-cyanophthalide functions as a nucleophilic 1,4-dipole equivalent (specifically a homoterephthalic anhydride equivalent). It reacts with

Introduction: The "Hidden" Diene

3-Cyanophthalide (isobenzofuran-1(3H)-one derivative) is a privileged scaffold in the synthesis of polyketide antibiotics and anthracycline anti-cancer agents (e.g., Doxorubicin, Daunorubicin).[1] Unlike traditional Diels-Alder dienes, 3-cyanophthalide is a masked diene . Upon deprotonation, it generates a resonance-stabilized anion that reacts with enones to form fused aromatic systems.

Key Advantages[2]

-

Regiocontrol: Unlike traditional Diels-Alder reactions which often yield mixtures, the Kraus annulation offers predictable regiochemistry defined by the relative stability of the intermediate anions.

-

Mild Conditions: Avoids the high temperatures often required for thermal Diels-Alder cycloadditions of unactivated substrates.

-

Direct Aromatization: The leaving group ability of the cyano (or alkoxy) moiety facilitates rapid aromatization to the quinone system.

Mechanistic Insight: The Kraus Annulation

The reaction between 3-cyanophthalide and an enone is a stepwise anionic annulation that mimics a [4+2] cycloaddition.

The Pathway[3][4][5][6]

-

Nucleophilic Activation: A strong base (LiOtBu or LDA) deprotonates C3 of the phthalide, generating a deep red/orange anion.

-

Michael Addition: The phthalide anion attacks the

-position of the enone (the "dienophile"). -

Dieckmann Condensation: The resulting enolate attacks the lactone carbonyl of the phthalide.

-

Elimination & Aromatization: Loss of water and the cyano group (or rearrangement) drives the formation of the stable naphthoquinone or anthraquinone core.

Pathway Visualization

Figure 1: Mechanistic flow of the Kraus Annulation converting 3-cyanophthalide to quinone scaffolds.

Experimental Protocol: Synthesis of Naphthoquinones

Objective: Synthesis of a substituted naphthoquinone using 3-cyanophthalide and a cyclic enone (e.g., 2-cyclohexen-1-one).

Reagents & Equipment[6][7]

-

Substrate: 3-Cyanophthalide (1.0 equiv)

-

Reactant: Enone (e.g., 2-cyclohexen-1-one, 1.1 equiv)

-

Base: Lithium tert-butoxide (LiOtBu) or LDA. Note: LiOtBu is preferred for industrial scale due to higher safety profile compared to pyrophoric organolithiums.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Methodology

Step 1: Anion Generation

-

Flame-dry a 2-neck round-bottom flask and cool under positive argon pressure.

-

Charge the flask with 3-cyanophthalide (1.0 g, 6.28 mmol) and anhydrous THF (20 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Critical Step: Add LiOtBu (1.0 M in THF, 6.9 mmol, 1.1 equiv) dropwise over 10 minutes.

-

Observation: The solution will turn a characteristic deep orange/red color, indicating the formation of the phthalidyl anion.

-

Hold: Stir at -78 °C for 30 minutes to ensure complete deprotonation.

-

Step 2: The "Cycloaddition" (Annulation)

-

Dissolve the enone (6.9 mmol, 1.1 equiv) in minimal anhydrous THF (5 mL).

-

Add the enone solution dropwise to the cold anion solution over 15 minutes.

-

Rate Control: Maintain internal temperature below -70 °C to prevent self-condensation of the enone.

-

-

Allow the reaction to warm slowly to -40 °C over 1 hour, then to 0 °C over the next hour.

-

Mechanistic Note: The Michael addition is rapid at low temp; the Dieckmann cyclization often requires the warming step.

-

Step 3: Quench and Workup

-

Quench the reaction with saturated aqueous NH₄Cl (10 mL). The deep color should fade to yellow/brown.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine (1 x 20 mL).

-

Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification[2]

-

Purify the crude residue via flash column chromatography (Silica Gel 60).

-

Eluent: Hexanes:Ethyl Acetate gradient (typically 9:1 to 4:1).

-

Product: The resulting quinone is often a yellow or orange solid.

Data Analysis & Troubleshooting

Reaction Parameters Table

| Parameter | Optimal Condition | Impact of Deviation |

| Base | LiOtBu or LDA | Weaker bases (e.g., K2CO3) fail to deprotonate C3 efficiently; stronger bases may cause side reactions. |

| Temperature | -78 °C | Starting too warm (>-40 °C) leads to enone polymerization before annulation. |

| Stoichiometry | 1:1.1 (Phthalide:Enone) | Excess phthalide is difficult to remove; excess enone is easily washed away. |

| Solvent | THF (Anhydrous) | Protic solvents quench the anion immediately. DMF can be used but complicates workup. |

Common Failure Modes

-

No Reaction: usually due to "wet" solvent quenching the anion. Check: THF water content (<50 ppm required).

-

Polymerization: Enone polymerizes. Fix: Add enone slower and strictly at -78 °C.

-

Regioisomer Mixtures: While Kraus annulation is highly regioselective, steric clashes in the enone can force the Michael addition to the "wrong" site. Fix: Use sterically hindered bases (LDA) to enforce kinetic control.

Strategic Applications in Drug Development

The 3-cyanophthalide annulation is the cornerstone of Anthracycline synthesis .

Case Study: Synthesis of Daunomycinone Precursors

The tetracyclic core of doxorubicin is constructed by reacting a substituted 3-cyanophthalide (AB-ring precursor) with a functionalized enone (D-ring precursor).

Figure 2: Workflow for the convergent synthesis of Anthracycline antibiotics using 3-cyanophthalide.

References

-

Kraus, G. A., & Sugimoto, H. (1978).[3][4] "Anionic phthalides. A regioselective synthesis of naphthoquinones." Tetrahedron Letters, 19(26), 2263–2266. Link

-

Hauser, F. M., & Rhee, R. P. (1978).[3] "New synthetic methods for the regioselective preparation of substituted naphthoquinones and anthraquinones." Journal of the American Chemical Society, 100(13), 4312–4313. Link

-

Mal, D., & Pahari, P. (2007).[4] "Recent advances in the Hauser–Kraus annulation." Chemical Reviews, 107(5), 1892–1918. Link

-

Mitchell, A. S., & Russell, R. A. (1995).[4] "Phthalides and phthalide anions in organic synthesis." Tetrahedron, 51(18), 5207-5236. Link

Sources

Introduction: The Challenge of Chemoselectivity in Cyanophthalide Chemistry

An in-depth guide to the nuanced application of Grignard reagents with cyanophthalide derivatives, tailored for chemists in research and pharmaceutical development.

Cyanophthalides are a fascinating class of bifunctional molecules, incorporating both a lactone (a cyclic ester) and a nitrile group. This dual reactivity presents a significant synthetic challenge: how to selectively target one functional group with a powerful nucleophile like a Grignard reagent without affecting the other. The 3-substituted phthalide core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents, making the controlled functionalization of these molecules a critical endeavor in medicinal chemistry and drug development.[1]

This guide provides a deep dive into the theoretical and practical considerations for controlling the Grignard reaction with this compound derivatives. We will explore the mechanistic underpinnings of chemoselectivity, detail optimized reaction protocols, and offer field-tested troubleshooting advice to navigate this complex synthetic transformation.

Mechanistic Insights: A Tale of Two Electrophiles

The core of the challenge lies in the relative reactivity of the lactone's carbonyl carbon versus the nitrile's carbon. Both are electrophilic sites susceptible to nucleophilic attack by the highly polarized carbon-magnesium bond of a Grignard reagent (R-MgX).[2]

-

Pathway A: Attack at the Lactone Carbonyl: The carbonyl group of the lactone is a hard electrophile, making it a prime target for the hard nucleophilic Grignard reagent. The initial addition leads to a tetrahedral intermediate, a magnesium hemiacetal.[3] This intermediate is unstable and can undergo two subsequent transformations:

-

Ring-Opening and Second Addition: The intermediate can collapse, cleaving the ester bond to form a ketone. This newly formed ketone is often more reactive than the starting lactone and is immediately attacked by a second equivalent of the Grignard reagent.[4][5] Subsequent acidic workup yields a diol product where the phthalide ring has been opened.

-

Formation of a Tertiary Alcohol: If the reaction can be controlled to favor the initial adduct, acidic workup can lead to a 3-substituted-3-hydroxyisoindolin-1-one, a valuable heterocyclic motif.[6]

-

-

Pathway B: Attack at the Nitrile Carbon: The nitrile group is a softer electrophile. The Grignard reagent adds across the carbon-nitrogen triple bond to form a stable metalloimine intermediate (an imine magnesium salt).[7][8][9] This intermediate is generally unreactive towards a second equivalent of the Grignard reagent.[10] Upon aqueous acidic workup, this imine salt is hydrolyzed to an imine, and then to a ketone.[11]

In a this compound, the lactone carbonyl is generally the more electrophilic and kinetically favored site of attack. Therefore, without careful control of reaction conditions, the reaction tends to proceed through Pathway A, often consuming two equivalents of the Grignard reagent and leading to ring-opened products. The key to selective synthesis is to modulate the reaction conditions to favor a single, desired outcome.

Optimizing Reaction Conditions: A Guide to Selectivity

Achieving the desired outcome hinges on meticulous control over several key parameters. Cryogenic temperatures are often essential to enable mono-addition to the ester carbonyl group.[3][12]

| Parameter | Recommendation | Rationale & Causality |

| Temperature | -78 °C to -40 °C | Lowering the temperature is the most critical factor for controlling selectivity. It reduces the reaction rate, allowing the Grignard reagent to add once to the more reactive lactone carbonyl. This disfavors the subsequent rearrangement to the ketone and the second addition, which have higher activation energies.[3][12] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) | Ethereal solvents are crucial as they solvate the magnesium center of the Grignard reagent, maintaining its solubility and reactivity.[9] 2-MeTHF is a greener, effective alternative to THF with the added benefit of being less miscible with water, which can simplify the aqueous workup. |

| Reagent Stoichiometry | 1.0 - 1.2 equivalents of Grignard Reagent | Using a slight excess of the Grignard reagent ensures complete consumption of the starting material. However, using a large excess (>1.5 eq) will strongly favor the double addition to the lactone, leading to the ring-opened diol product.[4][5] Titration of the prepared Grignard reagent is highly recommended for accurate stoichiometry.[13] |

| Addition Mode | Slow, dropwise addition of Grignard reagent to the substrate solution (Normal Addition) | Adding the nucleophile slowly to the electrophile maintains a low instantaneous concentration of the Grignard reagent. This minimizes side reactions and helps control the exotherm, which is critical at low temperatures. |

| Atmosphere | Strictly inert (Argon or Nitrogen) | Grignard reagents are potent bases and are rapidly quenched by protic sources, especially atmospheric moisture.[13][14] Failure to maintain anhydrous, inert conditions is a primary cause of reaction failure. |

| Lewis Acid Catalyst (for Nitrile Attack) | ZnCl₂ (0.2 equivalents) | In the rare case where nitrile addition is desired over lactone attack, a Lewis acid catalyst like Zinc Chloride can be employed. The Lewis acid coordinates to the nitrile nitrogen, increasing the electrophilicity of the carbon and promoting nucleophilic attack at that site.[15] |

Experimental Workflow & Protocols

The following section details a general protocol for the selective mono-addition of a Grignard reagent to a this compound derivative, targeting the formation of a 3-substituted-3-hydroxyisoindolin-1-one intermediate.

Sources

- 1. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry [dspace.mit.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Grignard Reaction [organic-chemistry.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Grignard reaction - Wikipedia [en.wikipedia.org]

- 15. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - PMC [pmc.ncbi.nlm.nih.gov]

High-Fidelity Grignard Additions to 5-Cyanophthalide: Selective Synthesis of Citalopram Intermediates

Executive Summary

This Application Note details the high-precision protocol for the reaction of 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile) with Grignard reagents. This transformation is the cornerstone of the industrial synthesis of Citalopram and Escitalopram , two of the world's most prescribed Selective Serotonin Reuptake Inhibitors (SSRIs).

The core technical challenge addressed here is chemoselectivity . The substrate contains two electrophilic sites: the lactone carbonyl and the nitrile (cyano) group . Under standard conditions, Grignard reagents can attack both. However, for the synthesis of the Citalopram scaffold, the reaction must be directed exclusively to the lactone ring, preserving the nitrile for the final pharmacophore. This guide provides a self-validating protocol to achieve >95% regioselectivity.

Mechanistic Insight: The "Lactone-First" Pathway

To control the reaction, one must understand the electronic competition. The lactone carbonyl in 5-cyanophthalide is more electrophilic than the nitrile, primarily due to ring strain and the leaving group ability of the carboxylate oxygen upon ring opening.

Reaction Pathway Diagram

The following diagram illustrates the sequential addition logic required to synthesize the Citalopram diol intermediate without compromising the nitrile.

Figure 1: Sequential Grignard addition pathway. Note that the nitrile moiety remains inert only if the "Mg-Alkoxide Intermediate" is maintained at low temperatures before the second addition.

Pre-Requisite Protocols: Reagent Engineering

Success depends on the quality of the Grignard reagents. Commercial solutions often vary in titer. In-situ preparation is recommended for the fluorinated reagent to ensure activity.

Protocol A: Preparation of 4-Fluorophenylmagnesium Bromide (1.0 M in THF)

Context: This reagent is air-sensitive and prone to homocoupling (forming 4,4'-difluorobiphenyl) if initiation is too aggressive.

-

Equipment Setup:

-

3-neck RBF (oven-dried, N2 flushed).

-

Reflux condenser, addition funnel, internal thermometer.

-

Critical: Magnesium turnings (1.1 eq) must be activated (iodine crystal or dry stirring).

-

-

Initiation:

-

Add Mg turnings and cover with minimal anhydrous THF.

-

Add 5% of the total 4-fluorobromobenzene volume neat.

-

Observation: Wait for turbidity and exotherm (solvent boiling). If no initiation after 5 min, heat gently with a heat gun.

-

-

Propagation:

-

Dilute the remaining halide in THF (1:4 ratio).

-

Add dropwise to maintain a gentle reflux without external heating .

-

Control: Internal temp should stay between 60-65°C.

-

-

Titration:

-

Titrate using salicylaldehyde phenylhydrazone or iodine/LiCl method to confirm molarity before use.

-

Core Protocol: Sequential Addition (The "Lundbeck" Process)

This protocol is adapted from the foundational process chemistry developed by H. Lundbeck A/S [1, 2]. It targets the formation of the diol intermediate, which is subsequently cyclized to Citalopram.

Materials

-

Substrate: 5-Cyanophthalide (Purity >99.5%).

-

Reagent A: 4-Fluorophenylmagnesium bromide (prepared above).[1]

-

Reagent B: 3-(Dimethylamino)propylmagnesium chloride (commercially available or prepared in THF).

-

Solvent: Anhydrous THF (water <50 ppm).

Step-by-Step Methodology

Step 1: The First Addition (Lactone Ring Opening)

-

Dissolution: Charge 5-cyanophthalide (100 g, 0.628 mol) into anhydrous THF (1000 mL). Cool the suspension to -20°C .

-

Why: Low temperature suppresses attack on the nitrile.

-

-

Controlled Addition: Add Reagent A (4-Fluorophenylmagnesium bromide, 1.3 eq) dropwise over 2 hours.

-

Equilibration: Stir at -5°C for 1 hour.

-

Checkpoint: TLC/HPLC should show <1% starting material.

-

Step 2: The Second Addition (Side Chain Installation)

-

Cooling: Ensure the reaction mixture is at -10°C .

-

Addition: Add Reagent B (3-(Dimethylamino)propylmagnesium chloride, 1.4 eq) dropwise.

-

Note: This reagent is viscous. Ensure the addition line is wide-bore.

-

-

Reaction: Allow the mixture to warm slowly to room temperature (20-25°C) over 3 hours.

-

Chemistry: The second Grignard attacks the ketone formed from the lactone opening (or the lactol in equilibrium).

-

Selectivity Check: At this stage, the nitrile is robust. If the temperature exceeds 30°C, the nitrile may be attacked, leading to des-cyano impurities.

-

Step 3: Quench and Workup

-

Quench: Pour the reaction mixture into ice-cold 20% aqueous Ammonium Chloride (NH4Cl) .

-

Caution: Massive exotherm. Do not use strong acid (HCl) yet, as it may hydrolyze the nitrile to an amide.

-

-

Extraction: Extract with Toluene (2 x 500 mL).

-

Wash: Wash organic phase with water and brine.

-

Concentration: Evaporate solvent to yield the crude diol as a viscous oil.

Data Specification: Expected Outcomes

| Parameter | Specification | Notes |

| Yield (Crude) | 85 - 92% | Viscous oil, often orange/brown. |

| HPLC Purity | > 94% | Main impurity: Des-fluoro analog (from Mg initiation). |

| Nitrile Retention | > 98% | Loss indicates temp > 0°C during Step 1.[11] |

| Water Content | < 0.1% | Critical for the next cyclization step. |

Post-Reaction Workflow: Cyclization to Citalopram Core

The diol obtained above is not isolated as a solid.[4][5] It is immediately cyclized.

-

Acid Mediation: Dissolve the crude diol in 60% Phosphoric Acid (or 70% Sulfuric Acid).

-

Heating: Heat to 80°C for 3 hours.

-

Action: This effects the dehydration and ring closure to form the dihydroisobenzofuran ring.

-

-

Neutralization: Neutralize with aqueous Ammonia or NaOH.

-

Crystallization: The final Citalopram base (or oxalate salt) is crystallized from Acetone/Methanol.

Troubleshooting & Optimization

Decision Tree for Impurity Management

Figure 2: Troubleshooting logic for common deviations in the Grignard addition protocol.

Critical Control Points (CCPs)

-

Moisture Control: The Grignard reagents are pyrophoric and water-intolerant. A closed system with positive Nitrogen pressure is mandatory.

-

Stoichiometry: Excess of Reagent A (>1.5 eq) can lead to bis-addition to the nitrile, forming a ketone side-product. Keep stoichiometry tight (1.2–1.3 eq).

-

Agitation: The reaction becomes viscous at -20°C. High-torque overhead stirring is required to prevent "hot spots" where local concentration leads to side reactions.

References

-

Bogeso, K. P. (1987). Method for the preparation of citalopram. U.S. Patent No.[7][12] 4,650,884.[7][12] Washington, DC: U.S. Patent and Trademark Office.

-

Petersen, H., et al. (2008). Process for the preparation of 5-cyanophthalide. U.S. Patent No.[7][12] 7,482,476. Washington, DC: U.S. Patent and Trademark Office.

-

Dall'Asta, C., et al. (2006). One-pot synthesis of citalopram from 5-cyanophthalide. World Intellectual Property Organization, WO 2006/106531.

-

Lundbeck, H. (2002). Method for the preparation of 5-cyanophthalide. U.S. Patent Application 2002/0019546.[7]

Sources

- 1. US20080119662A1 - One Spot Synthesis of Citalopram from 5-Cyanophthalide - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents [patents.google.com]

- 5. Synthesis - Citalopram [citalopram-kylen.weebly.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US20020019546A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7482476B2 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. US20020028956A1 - Method for the preparation of 5-cyanophthalide - Google Patents [patents.google.com]

Troubleshooting & Optimization

Removing terephthalic acid impurities from 5-cyanophthalide

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering persistent Terephthalic Acid (TPA) impurities in your 5-Cyanophthalide (5-CP) batches. This is a critical issue in the synthesis of Citalopram and Escitalopram, where 5-CP purity must often exceed 99.5% by HPLC.[1]

TPA acts as a "sticky" impurity due to its high melting point and poor solubility in standard recrystallization solvents, often co-precipitating with 5-CP.[1] The following guide synthesizes field-proven protocols to isolate 5-CP based on solubility differentials and chemical inertness.

Part 1: Diagnostic & Solubility Profile

Q: Why is TPA persisting even after recrystallization in Methanol? A: While 5-CP is soluble in hot methanol, TPA has very low solubility in most organic solvents but can form micro-crystalline occlusions that pass through standard filters if not handled correctly.[1] If your crude material has high TPA (>5%), a simple methanol recrystallization is often insufficient because the TPA does not stay fully in solution to be removed in the mother liquor, nor does it stay fully solid if the volume is too high.[1]

Solubility Differential Table Data summarized from process patents and solubility studies.

| Solvent | 5-Cyanophthalide (5-CP) | Terephthalic Acid (TPA) | Interaction Logic |

| DMF (Hot) | Freely Soluble | Slightly Soluble | Primary Separation: Dissolve 5-CP; filter off undissolved TPA.[1] |

| Methanol (Hot) | Soluble | Insoluble | Polishing: Recrystallize 5-CP; TPA remains solid or stays in mother liquor (concentration dependent).[1] |

| Acetone | Soluble | Insoluble | Good for wash, but 5-CP yield loss can be high.[1] |

| Water (pH > 8) | Hydrolyzes (Risk) | Soluble (as Terephthalate) | Chemical Separation: TPA dissolves as salt; 5-CP is neutral but sensitive.[1] |

| Water (Acidic) | Insoluble | Insoluble | No separation possible.[1] |

Part 2: The "Gold Standard" Purification Protocol

Recommended for Crude Purity < 95%[1]

This protocol utilizes a Solvent-Switch Strategy (DMF

Step-by-Step Methodology

-

Dissolution (The DMF Step):

-

Adsorption & Hot Filtration:

-

Add Activated Charcoal (0.5% w/w) to the hot solution to remove color bodies and diphthalide oligomers.[1]

-

Stir for 30–60 minutes at high temperature.

-

CRITICAL STEP: Filter the solution while hot through a pre-heated Celite pad or sintered glass funnel.[1]

-

Result: The solid filter cake contains the bulk TPA and charcoal.[1] The filtrate contains 5-CP.[1][2]

-

-

Solvent Switch:

-

Toluene Digestion:

-

Final Recrystallization (Methanol):

-

Dissolve the wet cake in boiling Methanol (approx. 5-8 volumes).

-

Allow to cool slowly to room temperature, then chill to 0–5°C.

-

Filter the pure crystals and wash with cold methanol.[1]

-

Target Purity: >99.8% (HPLC).

-

Part 3: Visualization of Purification Logic

The following diagram illustrates the critical decision points and separation mechanics described in Protocol A.